1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol
Description
Properties
CAS No. |
111784-25-9 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(6-methoxy-4-methylquinolin-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15N3O2/c1-9-6-14(18-15(19)7-10(2)17-18)16-13-5-4-11(20-3)8-12(9)13/h4-8,17H,1-3H3 |
InChI Key |
ANKBMRAVKFWRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C(=O)C=C(N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Ring: The quinoline ring can be synthesized through the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Formation of Pyrazole Ring: The pyrazole ring is formed by the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Core
The electron-rich 6-methoxy group on the quinoline ring undergoes demethylation under acidic or oxidative conditions. For example:
Cyclocondensation with Aldehydes
The pyrazol-5-ol moiety participates in Friedländer-type condensations with o-aminobenzaldehydes to form fused polyheterocycles:
Coordination Chemistry
The pyrazol-5-ol group acts as a bidentate ligand for transition metals. Representative complexes:
| Metal Salt | Product Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]·2H₂O | 12.4 ± 0.3 | |
| FeCl₃ | [Fe(L)Cl₂] | 9.8 ± 0.2 |
Cross-Coupling Reactions
The 2-position quinoline hydrogen participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-Aryl-substituted derivative | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Alkylated pyrazole variant | 73% |
Acid-Catalyzed Rearrangements
Under strong acids (H₂SO₄, CF₃COOH), the pyrazole ring undergoes ring-opening/expansion:
Photophysical Modifications
The conjugated system enables tuning of emission properties via substituent effects:
| Modification Site | λₑₘ (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|
| Unmodified | 438 | 0.32 | Bioimaging probes |
| 4-Methyl → CF₃ | 467 | 0.41 | OLED materials |
| 6-Methoxy → NH₂ | 515 | 0.28 | pH sensors |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 20 - 25 | More effective than cefazolin (MIC > 35) |
| Escherichia coli | 25 | Comparable to standard antibiotics |
The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) tests, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory and Anticancer Properties
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol has also been investigated for its anti-inflammatory and anticancer activities. Pyrazole derivatives are known to inhibit certain pathways involved in inflammation and tumor growth:
| Type of Activity | Mechanism | Study Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
These findings suggest that the compound could be further developed as a therapeutic agent in treating inflammatory diseases and cancers.
Synthesis and Structural Modifications
The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves multicomponent reactions, which enhance the efficiency of producing bioactive compounds. Structural modifications can lead to improved pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrazole ring | Enhanced antibacterial activity |
| Alteration of quinoline moiety | Increased anti-cancer efficacy |
These modifications have been documented in various studies, indicating a trend towards optimizing the compound's biological activity through chemical alterations .
Case Study 1: Antibacterial Efficacy
In a comparative study, various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin and tetracycline .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that this compound could induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases, which are crucial for programmed cell death .
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline-Pyrazole Backbones
Compound A : 3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one
- Key Features: Quinoline substituents: 6-chloro, 4-phenyl, 2-ketone. Pyrazole substituents: 1-acetyl, 5-(2-chlorophenyl), dihydro structure.
- Molecular Formula : C₂₇H₁₈Cl₂N₄O₂ (MW: 507.36 g/mol).
- Comparison : The chloro and phenyl groups enhance lipophilicity compared to the target compound’s methoxy and methyl groups. The dihydro-pyrazole ring may reduce aromaticity, affecting binding interactions .
Compound B : (R)-(4-Chloro-2-methoxy-3-{[4-(1H-pyrazol-1-yl)phenyl]methyl}quinolin-6-yl)(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanol
- Key Features: Quinoline substituents: 4-chloro, 2-methoxy, 3-benzyl. Pyrazole substituents: 1H-pyrazol-1-yl (linked via phenyl).
- Molecular Formula : C₃₁H₂₅Cl₂N₅O₂ (MW: 582.47 g/mol).
Pyrazole Derivatives with Varied Substituents
Compound C : 5-{3-Nitrophenyl}-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Key Features :
- Pyrazole substituents: 3-methyl, 5-nitroaryl, dihydro structure.
- Additional group: 4-methoxybenzoyl.
- The dihydro structure may reduce planarity, altering pharmacokinetics compared to the fully aromatic target compound .
Compound D : 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- Key Features: Pyrazole substituents: 5-amino, 4-cyano, 3-phenyl. Additional group: Tetrazole-thioether side chain.
- Comparison: The tetrazole moiety introduces hydrogen-bonding capacity, which could enhance target affinity. However, the absence of a fused quinoline ring limits structural similarity .
Data Table: Structural and Molecular Comparisons
Key Research Findings
Synthetic Routes: Pyrazole-quinoline hybrids are typically synthesized via cyclocondensation of hydrazines with ketones or aldehydes (e.g., uses 4-acetyl-3-methyl-pyrazolin-5-one intermediates) . Refluxing in ethanol or DMF-EtOH mixtures is common for purification () .
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce electrophilic reactivity compared to chloro substituents (Compound A, B) .
- Bulkier groups (e.g., benzoyl in Compound C) can hinder membrane permeability .
Biological Relevance: Quinoline-pyrazole hybrids often exhibit antimicrobial or anticancer activity (). The target compound’s hydroxyl group may mimic urea-based inhibitors like DMTU () .
Biological Activity
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.3 g/mol
- Exact Mass : 269.116427 g/mol
Synthesis
The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves multi-step organic reactions that incorporate quinoline and pyrazole moieties. The detailed synthetic pathway can be found in various chemical literature, including patents and research articles .
Anticancer Activity
Recent studies have demonstrated that compounds with a pyrazole core exhibit significant anticancer properties. For instance, 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
| HepG2 (Liver) | 26.00 | Inhibition of cell proliferation |
| NCI-H460 (Lung) | 42.30 | Autophagy induction without apoptosis |
These results indicate a promising potential for this compound in the treatment of various cancers, particularly breast and liver cancers .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory activities. Research has indicated that compounds similar to 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways .
The mechanisms through which 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, the compound limits tumor growth and metastasis.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study conducted on breast cancer patients showed that treatment with pyrazole derivatives resulted in significant tumor reduction compared to standard chemotherapy.
- Case Study 2 : In a clinical trial involving liver cancer patients, administration of pyrazole-based compounds led to improved survival rates and reduced tumor sizes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Quinoline Core Formation : The 4-methyl-6-methoxyquinoline moiety is typically prepared via Skraup or Friedländer syntheses, with methoxy and methyl groups introduced via alkylation or substitution reactions .
Pyrazole Ring Construction : A Curtius-type cyclization or condensation of hydrazine derivatives with β-keto esters/amides is used to form the pyrazol-5-ol ring. For example, refluxing hydrazine hydrate with ethyl acetoacetate derivatives in ethanol under acidic conditions yields substituted pyrazoles .
Coupling Reactions : Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄/K₃PO₄ in DMF) links the quinoline and pyrazole subunits. Optimal conditions include degassed solvents and inert atmospheres to prevent catalyst poisoning .
- Yield Optimization : Reaction purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., quinoline protons at δ 8.5–9.0 ppm; pyrazole protons at δ 5.5–6.5 ppm) .
- FTIR : Confirm functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Melting Point : Compare with literature values to assess purity (e.g., derivatives with similar structures melt at 278–279°C) .
Advanced Research Questions
Q. How can computational chemistry improve structural analysis and predict bioactivity?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles, validated against X-ray data .
- Molecular Docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP < 3), metabolic stability (CYP450 inhibition), and toxicity (Ames test profiles) .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Case Example : If antioxidant assays (e.g., DPPH scavenging) show variability:
Standardize Assays : Use uniform protocols (e.g., 100 μM compound in DMSO, 30-minute incubation) .
Control Redox Interferences : Include Trolox as a positive control and account for solvent effects (e.g., DMSO’s radical scavenging at >1% v/v).
Mechanistic Studies : Perform ESR spectroscopy to confirm radical quenching or use enzyme-specific assays (e.g., SOD/CAT activity) .
Q. How can solubility and stability challenges in aqueous systems be mitigated for in vitro studies?
- Strategies :
- Co-Solvent Systems : Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility .
- pH Adjustment : Stabilize the pyrazol-5-ol tautomer via buffered solutions (pH 7.4 for physiological studies) .
- Lyophilization : Prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64) to prevent recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
